4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide
Overview
Description
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 2-position, and methoxy and methyl groups attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with N-methoxy-N-methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common solvents used in this reaction include methanol, isopropyl alcohol, and acetonitrile, which can solubilize the reactants and the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-oxo-N-methoxy-N-methylbenzamide.
Reduction: Formation of 4-chloro-2-hydroxy-N-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
4-chloro-2-hydroxybenzamide: Lacks the methoxy and methyl groups, which may affect its solubility and reactivity.
2-hydroxy-N-methoxy-N-methylbenzamide: Lacks the chloro group, which may influence its biological activity.
Uniqueness
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxy group allows for additional hydrogen bonding interactions. The methoxy and methyl groups attached to the nitrogen atom increase its lipophilicity and may affect its pharmacokinetic properties.
Properties
IUPAC Name |
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-11(14-2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGNALVUODGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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